molecular formula C6H7F2NO B8506321 (S)-4-(2,2-difluoro-vinyl)-pyrrolidin-2-one

(S)-4-(2,2-difluoro-vinyl)-pyrrolidin-2-one

Cat. No. B8506321
M. Wt: 147.12 g/mol
InChI Key: KQXJEHBTFCCXGK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822508B2

Procedure details

A solution of 4-(2,2-difluoroethenyl)pyrrolidin-2-one a1 (2.8 g, 18.77 mmol, 1 eq) and palladium on charcoal (10% Wt, 300 mg) in methanol (500 ml) is stirred overnight under an hydrogen atmosphere (40 psi) at room temperature. The reaction mixtured is filtered over celite and the solvent is removed under reduced pressure to afford 4-(2,2-difluoroethyl)pyrrolidin-2-one a11 which can be used in the next step without any further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])=[CH:3][CH:4]1[CH2:8][NH:7][C:6](=[O:9])[CH2:5]1>[Pd].CO>[F:1][CH:2]([F:10])[CH2:3][CH:4]1[CH2:8][NH:7][C:6](=[O:9])[CH2:5]1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC(=CC1CC(NC1)=O)F
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
FILTRATION
Type
FILTRATION
Details
mixtured is filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CC1CC(NC1)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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